molecular formula C19H15NO6S2 B6523145 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 875302-83-3

2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B6523145
CAS No.: 875302-83-3
M. Wt: 417.5 g/mol
InChI Key: WFAGJKVHVRKFGT-GDNBJRDFSA-N
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Description

2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a complex organic molecule that finds applications across various domains, such as chemistry, biology, medicine, and industry. It features a thiazolidine ring, a critical structural motif known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through multi-step organic reactions starting from basic precursors. Generally, it involves the formation of the thiazolidine ring via cyclization reactions. Specific conditions, such as the use of catalysts, temperature control, and solvent selection, are meticulously optimized to maximize yield and purity.

Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound may be conducted using automated processes that ensure consistency and scalability. This often includes continuous flow reactors and advanced purification techniques to meet the stringent quality requirements for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative modifications, particularly at the sulfur atom or the phenyl group, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions may target the carbonyl groups, potentially yielding hydroxylated products.

Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and different halides for substitution reactions are commonly used under controlled conditions to ensure specific transformations.

Major Products: The reactions result in a range of derivatives with modified functional groups, which could exhibit different chemical and biological properties.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a scaffold for diverse chemical libraries in drug discovery.

Biology: In biological research, it may act as a tool for studying enzyme interactions, cellular pathways, and as a molecular probe due to its structural complexity.

Medicine: It holds potential therapeutic properties, being investigated for its efficacy in treating various diseases due to its ability to modulate specific biological targets.

Industry: In industrial applications, it may be used in the development of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. Its effects can include inhibition or activation of these targets, influencing key biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2-[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

  • 2-[(5-oxo-4-phenyl-1,3-thiazolidin-2-ylidene)methyl]benzoic acid

Uniqueness: Compared to similar compounds, 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid stands out due to the presence of a furan ring, which can impart unique electronic properties and potential biological activities.

This detailed exploration captures the essence of this compound, outlining its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Let me know if there’s anything more specific you need!

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S2/c21-16(22)9-7-13(18(24)25)20-17(23)15(28-19(20)27)10-12-6-8-14(26-12)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,21,22)(H,24,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAGJKVHVRKFGT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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